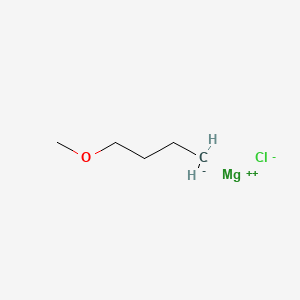
Magnesium, chloro(4-methoxybutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, chloro(4-methoxybutyl)-, also known as chloro(4-methoxybutyl)magnesium, is an organomagnesium compound with the molecular formula C5H11ClMgO. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in various chemical reactions due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium, chloro(4-methoxybutyl)- is typically prepared by reacting magnesium turnings with 4-methoxybutyl chloride in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
Mg+ClCH2CH2CH2CH2OCH3→ClMgCH2CH2CH2CH2OCH3
Industrial Production Methods
In industrial settings, the production of Magnesium, chloro(4-methoxybutyl)- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of reactants. The reaction is monitored closely to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, chloro(4-methoxybutyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reactants.
Solvents: Anhydrous diethyl ether or THF.
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reaction rates.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Result from coupling reactions with alkyl halides.
Applications De Recherche Scientifique
Magnesium, chloro(4-methoxybutyl)- has diverse applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Involved in the preparation of polymers and advanced materials.
Biochemistry: Utilized in the synthesis of biologically active compounds and intermediates.
Medicinal Chemistry: Plays a role in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Magnesium, chloro(4-methoxybutyl)- involves the formation of a highly reactive nucleophilic center at the carbon atom bonded to magnesium. This nucleophilic center attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium atom coordinates with the oxygen atom of the carbonyl group, stabilizing the intermediate and facilitating the nucleophilic attack.
Comparaison Avec Des Composés Similaires
Magnesium, chloro(4-methoxybutyl)- can be compared with other Grignard reagents such as:
- Magnesium, chloro(p-chlorophenyl)-
- Magnesium, chloro(trimethylsilyl)ethynyl-
- Magnesium, chloro(2,5-dimethylphenyl)-
Uniqueness
- Reactivity : The presence of the methoxy group in Magnesium, chloro(4-methoxybutyl)- enhances its reactivity compared to other Grignard reagents.
- Selectivity : Offers higher selectivity in certain organic transformations due to its unique structure.
Conclusion
Magnesium, chloro(4-methoxybutyl)- is a versatile and highly reactive compound with significant applications in organic synthesis, material science, and medicinal chemistry. Its unique reactivity and selectivity make it a valuable tool in the development of new chemical entities and advanced materials.
Propriétés
Numéro CAS |
634590-61-7 |
|---|---|
Formule moléculaire |
C5H11ClMgO |
Poids moléculaire |
146.90 g/mol |
Nom IUPAC |
magnesium;1-methoxybutane;chloride |
InChI |
InChI=1S/C5H11O.ClH.Mg/c1-3-4-5-6-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
KERSTKMRGUUNIJ-UHFFFAOYSA-M |
SMILES canonique |
COCCC[CH2-].[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


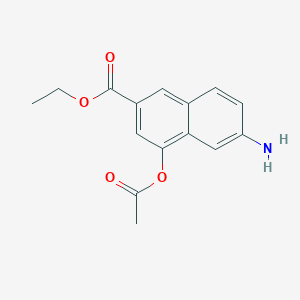
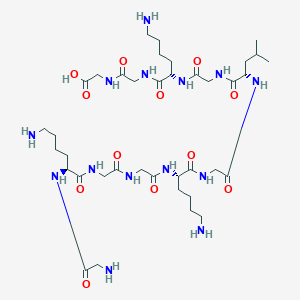
![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)
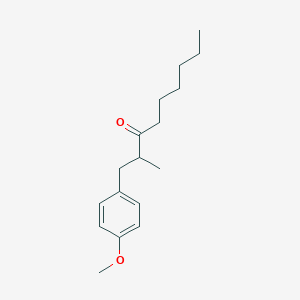
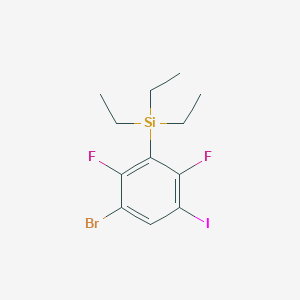
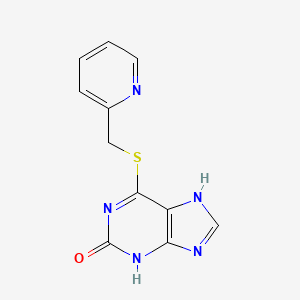

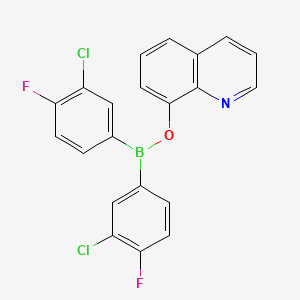
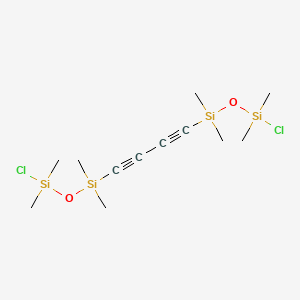
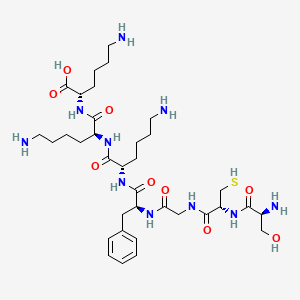
![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
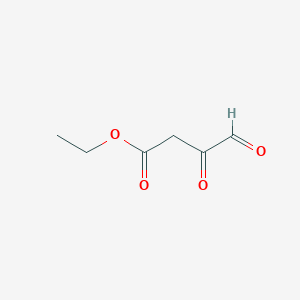
![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
